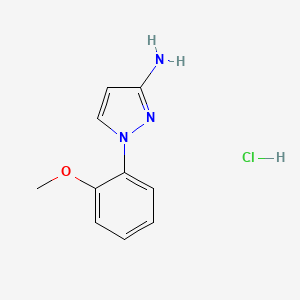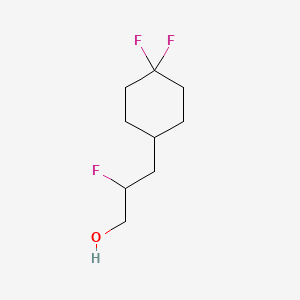
2,3-dichloro-5-fluoropyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-fluoropyridine-4-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H2Cl2FNO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-5-fluoropyridine-4-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,3-dichloropyridine with fluorinating agents under controlled conditions to introduce the fluorine atom at the 5-position . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2,3-Dichloro-5-fluoropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives of the original compound.
科学的研究の応用
2,3-Dichloro-5-fluoropyridine-4-carboxylic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 2,3-dichloro-5-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms enhances its ability to form strong interactions with biological targets, potentially leading to inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Uniqueness
2,3-Dichloro-5-fluoropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine and fluorine atoms in the pyridine ring enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .
特性
IUPAC Name |
2,3-dichloro-5-fluoropyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-4-3(6(11)12)2(9)1-10-5(4)8/h1H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESBUOGMYQSQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B6610798.png)
![thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B6610813.png)




![5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6610836.png)

![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610859.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)


![tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B6610891.png)
